molecular formula C22H16BrNO4 B13571239 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-bromobenzoic acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-bromobenzoic acid

Cat. No.: B13571239
M. Wt: 438.3 g/mol
InChI Key: UHLOZCKWYWTTSQ-UHFFFAOYSA-N
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Description

2-bromo-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is a complex organic compound that features a bromine atom, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a benzoic acid moiety. This compound is often used in organic synthesis and peptide chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid typically involves multiple steps. One common method includes the bromination of 6-amino benzoic acid, followed by the protection of the amino group with the Fmoc group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and Fmoc chloride for the protection step. The reactions are usually carried out in solvents like dichloromethane or tetrahydrofuran under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used.

    Deprotection: The primary amine is revealed.

    Coupling: Peptide bonds are formed

Scientific Research Applications

2-bromo-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-bromo-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid largely depends on its use. In peptide synthesis, it acts as a protected amino acid, where the Fmoc group prevents unwanted reactions at the amino site. The bromine atom can be used for further functionalization through substitution reactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H16BrNO4

Molecular Weight

438.3 g/mol

IUPAC Name

2-bromo-6-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C22H16BrNO4/c23-18-10-5-11-19(20(18)21(25)26)24-22(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17H,12H2,(H,24,27)(H,25,26)

InChI Key

UHLOZCKWYWTTSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C(=CC=C4)Br)C(=O)O

Origin of Product

United States

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